1D-myo-inositol 2-phosphate(2-)

Description

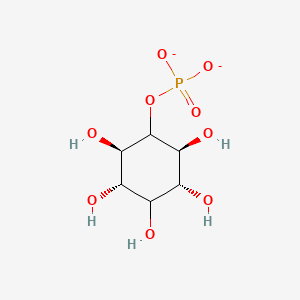

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P-2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4+,5-,6? |

InChI Key |

INAPMGSXUVUWAF-UYSNGIAKSA-L |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 1d Myo Inositol 2 Phosphate 2

De Novo Synthesis of myo-Inositol and Initial Phosphorylation Steps

The primary pathway for producing inositol (B14025) in organisms is the de novo synthesis route, which begins with glucose-6-phosphate.

The first and rate-limiting step in the de novo biosynthesis of myo-inositol is the conversion of D-glucose-6-phosphate to 1D-myo-inositol 3-phosphate (Ins(3)P1). nih.govnih.gov This reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS), also known as INO1 in yeast. nih.gov MIPS is an isomerase that facilitates the intramolecular cyclization of glucose-6-phosphate. wikipedia.org This enzyme is highly conserved across a wide range of organisms, from bacteria and archaea to plants and animals, highlighting its fundamental biological importance. nih.gov The reaction requires NAD+ as a cofactor and is a critical control point for the production of all inositol-containing compounds. wikipedia.org

The expression and activity of MIPS are tightly regulated. For instance, in yeast, the transcription of the INO1 gene is controlled by the availability of inositol. nih.gov The regulation of MIPS ensures that the cellular levels of inositol and its derivatives are maintained to meet the cell's metabolic and signaling needs. nih.gov

Following its synthesis, 1D-myo-inositol 3-phosphate is typically dephosphorylated to yield free myo-inositol. This reaction is catalyzed by inositol monophosphatases (IMPAs), with IMPA-1 being a key enzyme in this process. wikipedia.orgwikipedia.org IMPA-1 is a magnesium-dependent phosphatase that hydrolyzes the phosphate (B84403) group from inositol monophosphates. wikipedia.org This release of free myo-inositol is crucial as it provides the precursor for the synthesis of phosphatidylinositol and various polyphosphoinositides, which are essential for intracellular signal transduction. wikipedia.orggenecards.org

IMPA-1 exhibits broad substrate specificity and can act on various inositol monophosphate isomers, including 1D-myo-inositol 1-phosphate, 1D-myo-inositol 3-phosphate, and notably, 1D-myo-inositol 2-phosphate. wikipedia.orggenecards.org The action of IMPA-1 lies at the convergence of two major pathways: the de novo synthesis of inositol and the phosphoinositide signaling pathway, making it a vital regulator of inositol homeostasis. wikipedia.org

Pathways for the Generation of 1D-myo-inositol 2-phosphate

While the de novo pathway primarily produces the 3-phosphate isomer, 1D-myo-inositol 2-phosphate can be generated through other significant metabolic routes.

Higher-order inositol phosphates, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6, also known as phytic acid), can be sequentially dephosphorylated by a series of phosphatases to generate various lower inositol phosphates, including inositol monophosphates. wikipedia.orgnih.gov This degradation cascade is a crucial part of inositol phosphate metabolism, allowing the cell to recycle phosphate and the inositol scaffold. mdpi.com

The breakdown of InsP6 can lead to the formation of different inositol monophosphate isomers, and this process is influenced by the specific phosphatases present in the cell. For example, studies in plants and other organisms have shown that the hydrolysis of higher inositol phosphates results in a mixture of inositol monophosphates and bisphosphates. nih.govresearchgate.net This pathway represents a potential source for the generation of 1D-myo-inositol 2-phosphate within the cell.

Another pathway for the formation of inositol monophosphates involves the metabolism of inositol cyclic phosphates. These cyclic compounds are produced when phospholipase C (PLC) cleaves phosphatidylinositols from cell membranes. nih.govnih.gov For instance, the cleavage of phosphatidylinositol yields both inositol 1-phosphate and inositol 1,2-cyclic phosphate. nih.gov

These cyclic intermediates are subsequently hydrolyzed by specific phosphohydrolases. An enzyme found in mammalian tissues, d-myo-inositol 1:2-cyclic phosphate 2-phosphohydrolase, specifically hydrolyzes d-myo-inositol 1:2-cyclic phosphate to produce d-myo-inositol 1-phosphate. nih.gov While this specific enzyme yields the 1-phosphate isomer, it demonstrates the principle that the hydrolysis of cyclic precursors is a mechanism for generating specific inositol monophosphates. It is plausible that other cyclic inositol phosphates could be metabolized to yield 1D-myo-inositol 2-phosphate.

Interconversion with Other Inositol Monophosphates and Bisphosphates

The various isomers of inositol phosphates are not isolated pools but are part of a highly interconnected network. nih.gov A complex array of cellular kinases and phosphatases facilitates the rapid interconversion between different phosphorylated forms of inositol. wikipedia.org This dynamic system allows the cell to fine-tune the levels of specific inositol phosphates in response to various signals.

Inositol monophosphates can be phosphorylated by kinases to form inositol bisphosphates, and conversely, inositol bisphosphates can be dephosphorylated to yield monophosphates. For example, inositol polyphosphate multikinase (IPMK) has broad substrate specificity and can phosphorylate multiple positions on the inositol ring. The activities of these various enzymes create a complex web of reactions where 1D-myo-inositol 2-phosphate can be both a product of dephosphorylation of an inositol bisphosphate and a substrate for phosphorylation to form a different bisphosphate, allowing for its integration into the broader inositol phosphate signaling network. mdpi.com

Research Findings on Inositol Phosphate Metabolism

| Finding | Organism/System | Key Enzyme(s) | Significance |

| De Novo Synthesis | Eukaryotes | MIPS (INO1) | Catalyzes the rate-limiting step of converting glucose-6-phosphate to 1D-myo-inositol 3-phosphate. nih.govwikipedia.org |

| Monophosphate Dephosphorylation | Humans | IMPA-1 | Dephosphorylates various inositol monophosphates, including the 2-phosphate isomer, to free myo-inositol. wikipedia.orggenecards.org |

| Higher Inositol Phosphate Hydrolysis | Plants (Nicotiana tabacum) | Inositol phosphate phosphatases | Demonstrates the breakdown of higher inositol phosphates to lower forms like Ins(1,4)P2 and Ins(4)P. nih.gov |

| Cyclic Phosphate Metabolism | Mammalian Tissues | d-myoInositol 1:2-cyclic phosphate 2-phosphohydrolase | Hydrolyzes a cyclic intermediate to form an inositol monophosphate. nih.gov |

| Inositol Phosphate Interconversion | Mammalian Cells | Kinases and Phosphatases | A network of enzymes allows for the dynamic interconversion between different inositol phosphate isomers. wikipedia.orgnih.gov |

Enzymology and Regulation of 1d Myo Inositol 2 Phosphate 2 Metabolism

Inositol (B14025) Monophosphatase Activity Towards 1D-myo-inositol 2-phosphate

Inositol monophosphatases (IMPases) are key enzymes that catalyze the final step in the de novo synthesis of myo-inositol, hydrolyzing inositol monophosphates to produce myo-inositol and inorganic phosphate (B84403). nih.gov This process is vital for maintaining the cellular pool of myo-inositol, a precursor for various signaling molecules, including phosphatidylinositol lipids.

Substrate Specificity and Kinetic Parameters of IMPA2 (EC 3.1.3.25)

Inositol monophosphatase 2 (IMPA2), encoded by the IMPA2 gene, is a 32 kDa enzyme that dephosphorylates myo-inositol monophosphate to myo-inositol. wikipedia.org While IMPA1 is the more studied isoform, IMPA2 exhibits distinct substrate specificities and kinetic properties. IMPA2 can act on a variety of inositol monophosphates in vitro, including 1D-myo-inositol 1-phosphate, 1D-myo-inositol 2-phosphate, and others. genecards.orguniprot.org It can also hydrolyze myo-inositol 1,4-diphosphate, scyllo-inositol-1,4-diphosphate, glucose-1-phosphate, beta-glycerophosphate, and 2'-AMP. genecards.orguniprot.org However, it is suggested that IMPA2 likely has a yet-to-be-identified primary in vivo substrate. genecards.orguniprot.org

The kinetic parameters of IMPA2 reveal a less efficient catalytic activity compared to its isoform, IMPA1. The Michaelis constant (KM) of human IMPA2 for myo-inositol 1-monophosphate has been reported to be 5 mM. genecards.org In contrast, the KM of IMPA1 for D-myo-inositol 1-phosphate is significantly lower at 42 µM, and for L-myo-inositol 1-phosphate, it is 62 µM, indicating a much higher affinity for these substrates. genecards.org The optimal pH for IMPA2 activity is in the range of 7.5-8.0. genecards.org

Table 1: Kinetic Parameters of Inositol Monophosphatases

| Enzyme | Substrate | K_M_ | Optimal pH |

|---|---|---|---|

| Human IMPA2 | myo-inositol 1-monophosphate | 5 mM genecards.org | 7.5-8.0 genecards.org |

| Human IMPA1 | D-myo-inositol 1-phosphate | 42 µM genecards.org | 7.0-7.5 genecards.org |

| Human IMPA1 | L-myo-inositol 1-phosphate | 62 µM genecards.org | 7.0-7.5 genecards.org |

Metal Ion Requirements and Allosteric Modulators of Inositol Monophosphatases (e.g., Mg²⁺, Li⁺)

The catalytic activity of inositol monophosphatases is critically dependent on the presence of divalent metal ions, most notably magnesium (Mg²⁺). nih.gov Mg²⁺ ions are essential for the enzymatic function of both IMPA1 and IMPA2. nih.govresearchgate.net Studies on bovine inositol monophosphatase have identified two Mg²⁺ binding sites: a high-affinity site and a lower-affinity site. nih.gov The binding of Mg²⁺ to these sites induces conformational changes in the enzyme, which are necessary for its catalytic activity. nih.gov

Lithium (Li⁺), a well-known treatment for bipolar disorder, acts as an uncompetitive inhibitor of inositol monophosphatases. nih.govnih.gov This means that lithium only binds to the enzyme-substrate complex, effectively trapping it and preventing the release of the product. nih.gov The inhibitory effect of lithium is more potent on IMPA1 than on IMPA2. nih.gov The inhibition of IMPase by lithium is a cornerstone of the "inositol depletion hypothesis," which posits that lithium's therapeutic effects are due to the reduction of myo-inositol levels in the brain. figshare.com Other metal ions like calcium (Ca²⁺) can also inhibit IMPase activity. genecards.org

Allosteric modulators are substances that bind to a site on the enzyme distinct from the active site, altering the enzyme's activity. monash.eduwikipedia.org The calcium-binding protein Calbindin-D28k has been identified as an allosteric modulator of IMPase, increasing its catalytic activity. figshare.com This suggests a potential for developing novel therapeutic agents that target these allosteric sites to modulate IMPase activity for the treatment of various neurological and other disorders. figshare.com

Table 2: Effects of Metal Ions and Modulators on Inositol Monophosphatase Activity

| Ion/Modulator | Effect on IMPase Activity | Mechanism |

|---|---|---|

| Mg²⁺ | Essential for activity nih.gov | Binds to high and low-affinity sites, inducing conformational changes nih.gov |

| Li⁺ | Uncompetitive inhibitor nih.gov | Binds to the enzyme-substrate complex nih.gov |

| Ca²⁺ | Inhibitor genecards.org | Not fully elucidated |

| Calbindin-D28k | Allosteric activator figshare.com | Binds to an allosteric site, increasing catalytic activity figshare.com |

Activity of Zinc-ion-dependent Acid Phosphatase on myo-Inositol 2-monophosphate

Research has revealed that myo-inositol monophosphatase can exhibit zinc ion (Zn²⁺)-dependent tyrosine phosphatase activity in an acidic environment. nih.gov This enzyme demonstrates significant hydrolytic activity towards phosphotyrosine in the presence of Zn²⁺ ions. nih.gov This suggests a potential dual function for the enzyme, acting on both inositol phosphates and phosphorylated tyrosine residues under specific cellular conditions.

Phosphatases and Kinases Modulating 2-Position Phosphorylation of Inositol

The phosphorylation state of the 2-position of the myo-inositol ring is dynamically regulated by the opposing actions of specific kinases and phosphatases. This regulation is crucial for the synthesis and degradation of higher inositol polyphosphates, such as inositol hexakisphosphate (InsP₆).

Inositol Pentakisphosphate 2-Kinase (IPPK) and InsP₆ Synthesis

Inositol pentakisphosphate 2-kinase (IPPK), also known as InsP₅ 2-kinase or Ipk1, is the enzyme responsible for the final step in the synthesis of inositol hexakisphosphate (InsP₆). nih.govnih.gov It specifically catalyzes the transfer of a phosphate group from ATP to the axial 2-hydroxyl group of 1D-myo-inositol 1,3,4,5,6-pentakisphosphate (InsP₅). nih.govnih.govwikipedia.org This reaction is unique as it is the only known enzymatic process that phosphorylates the 2-position of the myo-inositol ring. nih.govnih.gov The synthesis of InsP₆ is a critical cellular process, as InsP₆ itself is a vital signaling molecule involved in numerous cellular functions, including mRNA export, DNA repair, and chromatin remodeling. nih.govnih.gov

Advanced Analytical Methodologies for 1d Myo Inositol 2 Phosphate 2 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of inositol (B14025) phosphates. nih.gov Both ¹H and ³¹P NMR are utilized to analyze various phosphorylated myo-inositols, yielding crucial data on chemical shifts and coupling constants that are fundamental for their chemical identification and characterization. nih.gov

For instance, the analysis of ¹H and ³¹P NMR spectra has been instrumental in characterizing a range of myo-inositol phosphates, including myo-inositol 1-phosphate, myo-inositol 2-phosphate, and myo-inositol 5-phosphate. nih.gov This technique allows for the precise determination of the phosphorylation pattern on the myo-inositol ring. nih.gov The chemical shifts of methine groups adjacent to a phosphate (B84403) substituent are notably different from those next to a hydroxyl group, providing a clear signature of phosphorylation. nih.gov

Application of Stable Isotope Labeling (e.g., 13C-myo-inositol) for Enantiomer Distinction and Flux Analysis

The use of stable isotope labeling, particularly with ¹³C, has significantly advanced the study of inositol phosphates by NMR. ucl.ac.ukrsc.org Uniformly ¹³C-labeled myo-inositol ([¹³C₆]myo-inositol) and its derivatives enable the detection and quantification of inositol polyphosphates (InsPs) and pyrophosphates (PP-InsPs) within complex biological mixtures, even at low physiological concentrations. ucl.ac.ukrsc.orgresearchgate.net

This approach offers several advantages:

Enhanced Sensitivity: ¹³C labeling allows for NMR measurements of inositol-based signaling molecules at biologically relevant concentrations. ucl.ac.uk

Real-time Monitoring: The enzymatic activity of kinases like IP6K1 can be monitored in real-time, providing valuable kinetic insights. ucl.ac.ukresearchgate.netnih.gov

Metabolic Labeling: The non-toxic nature of [¹³C₆]myo-inositol permits its use in metabolic labeling studies in mammalian cells, enabling the analysis of cellular pools of InsPs and PP-InsPs without the need for extensive separation or enrichment. ucl.ac.ukrsc.orgresearchgate.net

Enantiomer Distinction: While standard NMR can identify the phosphorylation pattern, it cannot always distinguish between enantiomers. nih.gov Asymmetrically ¹³C-labeled myo-inositol isotopomers can be used to overcome this limitation, allowing for the differentiation of chiral InsP enantiomers. nih.gov

Flux Analysis: By tracing the incorporation and transformation of the ¹³C label, researchers can elucidate metabolic pathways and the flux of inositol phosphates within the cell. nih.gov For example, ¹³C-labeled myo-inositol has been used to identify new catabolic products in the inositol metabolism of Lactobacillus casei. nih.gov

A recent study demonstrated the power of combining fully and asymmetrically ¹³C-labeled myo-inositol with 2D-NMR spectroscopy to uncover a previously uncharacterized branch of human inositol phosphate metabolism, identifying Ins(2,3)P₂ and Ins(2)P as major species. nih.gov

Interactive Data Table: NMR Data for myo-Inositol Phosphates

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| myo-Inositol 1-phosphate | ¹H | Various | Various | nih.gov |

| myo-Inositol 1-phosphate | ³¹P | Various | Various | nih.gov |

| myo-Inositol 2-phosphate | ¹H | Various | Various | nih.gov |

| myo-Inositol 2-phosphate | ³¹P | Various | Various | nih.gov |

| myo-Inositol 5-phosphate | ¹H | Various | Various | nih.gov |

| myo-Inositol 5-phosphate | ³¹P | Various | Various | nih.gov |

| myo-Inositol 1,2-cyclic phosphate | ¹H | Various | Various | nih.gov |

| myo-Inositol 1,2-cyclic phosphate | ³¹P | Various | Various | nih.gov |

| myo-Inositol 1,4-bisphosphate | ¹H | Various | Various | nih.gov |

| myo-Inositol 1,4-bisphosphate | ³¹P | Various | Various | nih.gov |

| myo-Inositol 1,4,5-trisphosphate | ¹H | Various | Various | nih.gov |

| myo-Inositol 1,4,5-trisphosphate | ³¹P | Various | Various | nih.gov |

| myo-Inositol 1,3,4,5-tetrakisphosphate | ¹H | Various | Various | nih.gov |

| myo-Inositol 1,3,4,5-tetrakisphosphate | ³¹P | Various | Various | nih.gov |

Resolution of Microscopic Protonation Equilibria

³¹P NMR titration is a particularly effective technique for studying the microscopic protonation equilibria of inositol phosphates. acs.orgrsc.org This method allows for the determination of species-specific protonation constants, providing insights into the acid-base properties of the molecule at a submolecular level. acs.orgacs.org The protonation state of the phosphate groups significantly influences the molecule's conformation and its interaction with binding partners. rsc.org By analyzing the pH-dependent changes in ³¹P NMR chemical shifts, researchers can resolve the intricate protonation steps of polyphosphorylated inositols like myo-inositol hexakisphosphate (InsP₆). rsc.org This information is crucial for understanding the chemical behavior and biological function of these molecules under physiological conditions. rsc.org

Mass Spectrometry (MS) in Conjunction with Chromatographic Techniques

Mass spectrometry (MS), especially when coupled with chromatographic separation methods, is a cornerstone for the analysis of inositol phosphates. nih.govnih.gov This combination allows for the sensitive detection and quantification of various inositol phosphate isomers from complex biological samples. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has been employed for the direct measurement of the mass of inositol phosphates. nih.gov This method typically involves the dephosphorylation of the inositol phosphates, followed by derivatization to a more volatile form, such as the hexakis(trimethylsilyl) derivative, before GC-MS analysis. nih.gov Stable isotope dilution using deuterated internal standards, like hexadeutero-myo-inositol, enhances the accuracy of quantification. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, particularly when using electrospray ionization (ESI). nih.govdaneshyari.com ESI-MS of inositol phosphates is characterized by the formation of multiply charged ions and sodium adducts. nih.gov High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, provides accurate mass measurements that aid in the identification of different inositol phosphate species. nih.gov Tandem mass spectrometry (MS/MS) is used to confirm the fragmentation patterns of inositol phosphates, further validating their identification. nih.gov For instance, a method using an amino column with LC/MS detection under alkaline conditions has been developed for the simultaneous analysis of phytic acid (IP₆), myo-inositol pentaphosphate (IP₅), and myo-inositol tetraphosphate (B8577671) (IP₄). shodex.com

High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography for Separation and Purification

High-performance liquid chromatography (HPLC) and ion-exchange chromatography are indispensable techniques for the separation and purification of inositol phosphate isomers from complex mixtures. nih.govnih.gov

Anion-exchange chromatography is a widely used method for separating inositol phosphates based on their charge. nih.govrsc.org A sodium sulfate (B86663) gradient can effectively separate inositol monophosphate, bisphosphate, trisphosphate, and tetrakisphosphate. nih.gov High-performance ion-exchange chromatography (HPIEC) with a strong anion-exchange column and a salt gradient (e.g., sodium chloride) can resolve various inositol phosphate congeners. rsc.org This technique has been applied to the analysis of enzymatic hydrolysates of inositol hexaphosphate. rsc.org

Ion-pair reverse-phase HPLC is another effective method for measuring inositol phosphates, particularly when using radiolabeled compounds. nih.gov This technique offers good resolution of inositol phosphates from interfering nucleotides with shorter retention times compared to traditional anion-exchange chromatography. nih.gov

Interactive Data Table: Chromatographic Conditions for Inositol Phosphate Separation

| Technique | Column | Mobile Phase/Gradient | Detection | Application | Reference |

| HPIEC | Strong anion-exchange | 60-min linear gradient from 0.1 to 0.5 M NaCl in 0.5 mM Na₄EDTA | Phosphorus-specific detection | Separation of IP congeners | rsc.org |

| HPLC | Macroporous polymer | Acetonitrile or methanol-based systems | Not specified | Resolution of IP₃, IP₄, IP₅, and IP₆ | acs.org |

| Anion-exchange chromatography | Not specified | Sodium sulfate gradient | GC-MS after dephosphorylation | Separation of InsP, InsP₂, InsP₃, and InsP₄ | nih.gov |

| Ion-pair reverse-phase HPLC | Not specified | Not specified | Radiometric | Measurement of ³²P-labeled inositol phosphates | nih.gov |

| Ion chromatography | Shodex Asahipak NH2P-40 2B | Ammonium carbonate gradient | ESI-MS/MS | Isomeric separation of InsPn in environmental samples | daneshyari.com |

| HILIC | HILICpak VG-50 2D | Alkaline conditions | LC/MS | Simultaneous analysis of IP₄, IP₅, and IP₆ | shodex.com |

Enzymatic Assays for Substrate Specificity and Kinetic Characterization

Enzymatic assays are crucial for determining the substrate specificity and kinetic parameters of enzymes that metabolize inositol phosphates, such as kinases and phosphatases. nih.govnih.gov These assays often involve monitoring the conversion of a substrate to a product over time.

For example, studies on L-myo-inositol-1-phosphate synthase have utilized enzymatic assays to determine its preference for the β-anomer of its natural substrate, D-glucose-6-phosphate. nih.gov Such assays can also identify competitive inhibitors and alternative substrates for the enzyme. nih.gov

In the context of 1D-myo-inositol 2-phosphate(2-), enzymatic assays would be essential for characterizing the enzymes responsible for its synthesis and degradation. For instance, the activity of inositol 1,4,5-trisphosphate 3-kinase (IP3K) has been extensively studied using a combination of methods including HPLC analysis of reaction mixtures to assess the progress of the enzymatic reaction. nih.gov These studies have revealed a surprising degree of substrate promiscuity, with the enzyme capable of phosphorylating structurally modified ligands. nih.gov

Enzymatic assay kits are also commercially available for the specific measurement of myo-inositol, which can be adapted to determine the content of phytic acid after enzymatic dephosphorylation. megazyme.com

Biological Distribution and Evolutionary Conservation of 1d Myo Inositol 2 Phosphate 2 Metabolism

Occurrence and Significance in Eukaryotic Systems (e.g., Homo sapiens, Saccharomyces cerevisiae, Plants)

In eukaryotic cells, myo-inositol and its phosphorylated derivatives are ubiquitous and play central roles in a multitude of cellular processes. mdpi.comnih.gov The vast majority of inositol (B14025) in eukaryotes exists as myo-inositol, which serves as the precursor for a complex array of inositol phosphates and phosphoinositides. mdpi.com

Homo sapiens : In humans, inositol phosphates are critical signaling molecules. mdpi.com The de novo synthesis of myo-inositol occurs from glucose-6-phosphate, which is first converted to 1D-myo-inositol 3-phosphate by myo-inositol-3-phosphate synthase (MIPS) and then dephosphorylated to myo-inositol by inositol monophosphatase (IMPase). nih.govresearchgate.net IMPase can act on various inositol monophosphate isomers, including 1D-myo-inositol 1-phosphate, 1D-myo-inositol 2-phosphate, and 1D-myo-inositol 3-phosphate, to produce myo-inositol. uniprot.org These molecules are integral to the phosphatidylinositol signaling pathway, which governs a wide range of cellular activities such as cell growth, apoptosis, and signal transduction. wikipedia.orgwikipedia.org

Saccharomyces cerevisiae : The baker's yeast, Saccharomyces cerevisiae, provides a valuable model for studying inositol metabolism as it is essential for its growth and viability. nih.gov Similar to humans, yeast can synthesize myo-inositol de novo from glucose-6-phosphate via the action of MIPS (encoded by the INO1 gene) to form inositol-3-phosphate, which is subsequently dephosphorylated. nih.govuniprot.org Yeast cells that cannot synthesize their own inositol are dependent on an external supply. nih.govnih.gov Inositol and its phosphates are involved in regulating the expression of numerous genes and are crucial for the synthesis of phosphoinositides, which are vital for cell signaling and membrane structure. nih.gov

Plants : In plants, myo-inositol metabolism is of paramount importance for a variety of physiological functions. researchgate.netlebanonturf.com It is a key precursor for the biosynthesis of cell wall polysaccharides. lebanonturf.comnih.gov A significant role of inositol metabolism in plants is the storage of phosphate (B84403) in the form of phytic acid (myo-inositol hexakisphosphate or IP6), particularly in seeds. lebanonturf.comresearchgate.net During germination, phytase enzymes break down phytic acid to release inositol and phosphate, providing essential nutrients for the growing seedling. lebanonturf.com Furthermore, inositol and its derivatives are involved in stress responses, including tolerance to salinity, and play a role in signal transduction and hormone transport. lebanonturf.comnih.gov

| Organism | Key Roles of Inositol Phosphate Metabolism | Primary Precursor |

|---|---|---|

| Homo sapiens | Signal transduction, cell growth, apoptosis | Glucose-6-phosphate |

| Saccharomyces cerevisiae | Essential for growth, gene expression regulation, membrane structure | Glucose-6-phosphate |

| Plants | Phosphate storage (phytic acid), cell wall biosynthesis, stress response, signal transduction | Glucose-6-phosphate |

Comparative Studies of Inositol Phosphate Metabolizing Enzymes Across Taxa

The enzymes responsible for the metabolism of inositol phosphates exhibit both conservation and diversification across different taxonomic groups. The core enzymatic activities, such as those of myo-inositol-1-phosphate synthase (MIPS) and inositol monophosphatase (IMPase), are found in a wide range of organisms, from bacteria to humans, underscoring their fundamental importance. nih.govebi.ac.uk

MIPS, which catalyzes the conversion of glucose-6-phosphate to 1D-myo-inositol 3-phosphate, is a key enzyme in the de novo biosynthesis of inositol. uniprot.orgnih.gov This enzyme is present in a cytoplasmic form in a wide variety of plants, animals, and fungi, and has also been identified in several bacteria. ebi.ac.uk In plants and algae, a chloroplast form of the enzyme also exists. ebi.ac.uk

Inositol monophosphatases (IMPases) are responsible for the final step in de novo inositol synthesis, the dephosphorylation of inositol monophosphate. wikipedia.org These enzymes are also involved in the recycling of inositol from the breakdown of inositol polyphosphates in signaling pathways. nih.gov IMPases are typically magnesium-dependent enzymes and are found across eukaryotes and in some prokaryotes. guidetopharmacology.org While the core function of dephosphorylating inositol monophosphates is conserved, the number and specific roles of IMPase isoforms can vary between organisms. For instance, the M. tuberculosis genome encodes four IMPase homologues. nih.gov

In contrast to the conserved nature of MIPS and IMPase, the inositol phosphate kinases, which are responsible for the phosphorylation of inositol to generate a diverse array of inositol polyphosphates, show significant diversification, particularly in eukaryotes. nih.gov Eukaryotes have evolved a sophisticated signaling network based on inositol phosphates, with different kinases exhibiting specificities for different hydroxyl positions on the inositol ring. nih.gov This has led to a complex "inositol phosphate code" that regulates numerous cellular processes. nih.gov Comparative genomic studies have revealed differences in the complement of inositol phosphate kinases between different eukaryotic lineages, such as the amplification of certain kinase families in plants compared to animals, reflecting adaptations to their specific physiological needs. nih.gov

| Enzyme | Function | Distribution and Conservation |

|---|---|---|

| myo-Inositol-1-Phosphate Synthase (MIPS) | Catalyzes the conversion of glucose-6-phosphate to 1D-myo-inositol 3-phosphate. uniprot.orgnih.gov | Highly conserved across eukaryotes and present in some bacteria. ebi.ac.uk |

| Inositol Monophosphatase (IMPase) | Dephosphorylates inositol monophosphates to produce myo-inositol. wikipedia.org | Widespread in eukaryotes and present in some prokaryotes; isoforms can exist. nih.govguidetopharmacology.org |

| Inositol Phosphate Kinases | Phosphorylate inositol and inositol phosphates to generate higher polyphosphates. | Highly diversified in eukaryotes, contributing to complex signaling networks. nih.gov |

Emerging Research Areas and Future Perspectives on 1d Myo Inositol 2 Phosphate 2

Identification of Uncharacterized Enzymes and Metabolic Intermediates in the Inositol (B14025) Phosphate (B84403) Network

The inositol phosphate network is far from completely mapped. Recent research has focused on identifying new enzymes and metabolic routes that generate the diverse array of InsP isomers found in cells. A significant breakthrough in this area has been the characterization of a novel dephosphorylation pathway dependent on the enzyme Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1). nih.gov

Using stable isotope labeling combined with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis-Mass Spectrometry (CE-MS), researchers have traced the breakdown of inositol hexakisphosphate (InsP6). This work revealed a previously uncharacterized branch of InsP metabolism in human cells. nih.gov While MINPP1 is known for its 3-phosphatase activity, this research showed that it dephosphorylates InsP6 through a complex sequence, ultimately converging to produce two final compounds: Ins(1/3,2)P2 and, notably, Ins(2)P. nih.gov

The study detected significant concentrations of Ins(2)P and its precursor Ins(2,3)P2 in various human cell lines, identifying them as a "hitherto uncharacterized part of mammalian InsP metabolism". nih.gov This discovery positions MINPP1 as a key enzyme in the generation of Ins(2)P and highlights a new metabolic context for this specific isomer, moving it from a minor, obscure molecule to a terminal product of a significant dephosphorylation pathway. The broader InsP network involves a cascade of conserved kinases, such as Ipk2, Ipk1, Kcs1, and Vip1 in yeast, which are responsible for building up the more complex inositol polyphosphates and pyrophosphates from precursors like inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). nih.govmdpi.com The interplay between these kinase pathways and newly identified phosphatase pathways, like that of MINPP1, is a critical area for future investigation.

Table 1: Key Components of the MINPP1-Dependent Dephosphorylation Pathway This interactive table summarizes the enzyme and key intermediates in the newly identified pathway leading to 1D-myo-inositol 2-phosphate(2-).

| Component | Type | Role in Pathway | Citation |

|---|---|---|---|

| Inositol Hexakisphosphate (InsP6) | Substrate | The starting molecule for the dephosphorylation cascade. | nih.gov |

| MINPP1 | Enzyme | A phytase-like phosphatase that catalyzes the sequential removal of phosphates from InsP6. | nih.gov |

| Ins(1,2,3)P3 | Intermediate | An accumulating symmetrical intermediate, indicating complex dephosphorylation steps. | nih.gov |

| Ins(2,3)P2 | Intermediate | A previously uncharacterized intermediate that is a direct precursor to Ins(2)P in this pathway. | nih.gov |

| 1D-myo-inositol 2-phosphate(2-) (Ins(2)P) | Final Product | A terminal product of the MINPP1-dependent dephosphorylation of InsP6. | nih.gov |

Elucidating the Precise Biological Functions of Specific Inositol Phosphate Isomers and Pyrophosphates

The structural diversity of InsP isomers and their pyrophosphate derivatives (PP-InsPs) allows them to perform a wide array of biological functions, from regulating intracellular calcium to controlling gene expression and sensing cellular energy status. nih.govbiomedpharmajournal.orgucsd.edu A major challenge is to assign specific functions to each of the dozens of isomers.

The function of the canonical second messenger, Ins(1,4,5)P3, is well-established in releasing calcium from intracellular stores. mdpi.com Higher inositol phosphates and pyrophosphates have more recently been recognized for their critical roles. Inositol hexakisphosphate (InsP6), the most abundant InsP, serves as the precursor for inositol pyrophosphates and can also act as a structural cofactor for certain proteins. mdpi.combiomedpharmajournal.org The pyrophosphates, such as 5-InsP7 and 1,5-InsP8, are highly energetic molecules that are crucial for phosphate and bioenergetic homeostasis. biomedpharmajournal.orgoup.com They can act as signaling molecules by binding to protein targets or by transferring their pyrophosphate group to proteins, a process known as pyrophosphorylation. biomedpharmajournal.org Furthermore, specific isomers like inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) and 5-InsP7 can regulate phosphoinositide signaling by competing with lipids like PI(3,4,5)P3 for binding to Pleckstrin Homology (PH) domains on effector proteins. nih.gov

The precise biological function of 1D-myo-inositol 2-phosphate(2-) remains an open question. Its recent identification as a terminal product of the MINPP1 pathway suggests its role may be distinct from that of a transient signaling intermediate. nih.gov Future research will likely focus on identifying potential binding partners or enzymatic substrates for Ins(2)P to determine if it acts as a regulator, a metabolic precursor for other pathways, or simply a metabolic sink.

Table 2: Selected Inositol Phosphate Isomers and Their Biological Roles This interactive table highlights the diverse functions of various inositol phosphate isomers and pyrophosphates.

| Isomer / Pyrophosphate | Abbreviation | Key Biological Function(s) | Citation(s) |

|---|---|---|---|

| Inositol 1,4,5-trisphosphate | Ins(1,4,5)P3 | Second messenger that mobilizes intracellular Ca2+. | mdpi.com |

| Inositol 1,3,4,5-tetrakisphosphate | Ins(1,3,4,5)P4 | Regulates PI(3,4,5)P3 signaling via competitive PH domain binding. | nih.gov |

| Inositol hexakisphosphate | InsP6 | Precursor for pyrophosphates (PP-InsPs); structural cofactor. | biomedpharmajournal.org, mdpi.com |

| 5-diphospho-myo-inositol pentakisphosphate | 5-InsP7 | Regulates phosphate and bioenergetic homeostasis; protein pyrophosphorylation. | oup.com, biomedpharmajournal.org |

| 1,5-bisdiphospho-myo-inositol tetrakisphosphate | 1,5-InsP8 | Signals intracellular phosphate levels. | nih.gov |

| 1D-myo-inositol 2-phosphate(2-) | Ins(2)P | Function under investigation; identified as a final product of InsP6 dephosphorylation by MINPP1. | nih.gov |

Development of Advanced Probes and Tools for Real-Time Inositol Phosphate Imaging and Manipulation

Understanding the spatiotemporal dynamics of inositol phosphates requires sophisticated tools for their detection and manipulation in living cells. Research in this area has produced a variety of advanced probes and methods.

For real-time imaging, genetically encoded biosensors are widely used. Many of these probes are based on protein domains that naturally bind specific inositol phosphates or their parent phosphoinositide lipids. rupress.org For example, the Pleckstrin Homology (PH) domain of PLCδ1 is commonly fused to fluorescent proteins to monitor the levels of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), the precursor to Ins(1,4,5)P3. rupress.orgnih.gov Probes based on fluorescence resonance energy transfer (FRET) have also been engineered to detect cytoplasmic changes in Ins(1,4,5)P3 levels. rupress.org However, a persistent challenge is specificity, as the binding of a probe to its target can be affected by competition from other structurally similar inositol phosphates. rupress.org

Beyond imaging, tools for manipulating InsP levels are emerging. These include engineered enzymes that can be targeted to specific subcellular locations to locally synthesize or degrade a particular inositol phosphate, allowing researchers to directly test its function. nih.gov

For the analysis of the full spectrum of InsP isomers, including Ins(2)P, non-imaging techniques are essential due to the lack of specific probes. A powerful method involves the use of titanium dioxide (TiO2) beads to selectively capture and concentrate highly phosphorylated molecules from complex biological extracts. acs.org This purification strategy, when coupled with analysis by polyacrylamide gel electrophoresis (PAGE), allows for the clear separation and quantification of InsP6, InsP7, and InsP8. acs.org Furthermore, the combination of stable isotope labeling (using 13C or 18O) with mass spectrometry (MS) and NMR spectroscopy provides unparalleled detail, enabling researchers to trace metabolic pathways and unambiguously identify specific isomers and even enantiomers. nih.gov

Table 3: Comparison of Tools for Inositol Phosphate Analysis and Manipulation This interactive table provides an overview of advanced tools used to study the inositol phosphate network.

| Tool Type | Principle | Primary Use | Advantages | Limitations | Citation(s) |

|---|---|---|---|---|---|

| Genetically Encoded Biosensors (e.g., PH-GFP, FRET probes) | Fluorescent protein fused to an InsP-binding domain. | Real-time imaging of specific InsPs (mostly PtdInsPs and InsP3) in live cells. | High spatiotemporal resolution; cell-specific expression. | Potential for buffering effects; cross-reactivity with other isomers; few probes for soluble InsPs beyond InsP3. | rupress.org, rupress.org |

| Chemically Inducible Enzymes | Engineered kinases/phosphatases that can be recruited to specific membranes. | Manipulation of local InsP/PtdInsP concentrations to probe function. | Precise spatial and temporal control over InsP metabolism. | Can be complex to implement; potential off-target effects. | nih.gov |

| Titanium Dioxide (TiO2) Affinity Purification | TiO2 beads selectively bind highly phosphorylated molecules. | Extraction and concentration of InsPs from cell/tissue lysates for analysis. | High recovery of InsP6 and PP-InsPs; compatible with downstream analysis (PAGE). | Less efficient for lower phosphorylated InsPs. | acs.org |

| Isotope Labeling with MS/NMR | Tracing stable isotopes (13C, 18O) through metabolic pathways. | Unambiguous identification of isomers and quantification of metabolic flux. | Provides detailed structural information; tracks pathway dynamics. | Requires specialized equipment; complex data analysis. | nih.gov, |

Integrative Systems Biology Approaches to Model Inositol Phosphate Dynamics and Interconnections

The inositol phosphate network is a classic example of a complex biological system. Its components are linked by numerous enzymes, feedback loops, and competitive interactions, making it impossible to understand through intuitive reasoning alone. nih.govmdpi.com Consequently, systems biology approaches, which use mathematical modeling and computer simulations, are becoming indispensable for unraveling its intricate dynamics.

By integrating published biochemical data on enzyme kinetics and regulatory interactions, researchers have constructed computational models of the inositol phosphate metabolic network. mdpi.com These models can simulate the temporal changes in the concentrations of various InsP isomers in response to a cellular stimulus, such as the activation of a G-protein coupled receptor. mdpi.com Such simulations have provided key insights, for instance, revealing that Ins(1,3,4,5)P4 plays a prominent role in shaping the dynamics of Ins(1,4,5)P3 and calcium release. mdpi.com

These integrative approaches treat the network as a whole, acknowledging that disrupting any single component can have widespread effects on both upstream and downstream molecules. nih.gov This perspective is crucial for interpreting experimental results correctly and for understanding how the cell uses the "IP code" to integrate diverse signals related to metabolism, nutrient availability, and energy status. nih.govbiomedpharmajournal.org Mathematical models have also been used to explain how certain features of the network, such as bifunctional kinases/phosphatases, can lead to robust signaling outputs, where the concentration of a product like 1,5-InsP8 is buffered against fluctuations in its precursor. biomedpharmajournal.org As more uncharacterized intermediates like Ins(2)P are identified and placed within the network, these systems-level models will become even more critical for predicting their potential roles and for guiding future experimental investigations.

Q & A

Basic Research Questions

Q. What are the most reliable methods for detecting and quantifying 1D-<i>myo</i>-inositol 2-phosphate in biological samples?

- Methodology : Use <sup>13</sup>C-labeled <i>myo</i>-inositol coupled with nuclear magnetic resonance (NMR) to track isotopic incorporation and quantify phosphorylation states . For low-abundance samples, high-resolution mass spectrometry (MS) with ion-pairing reverse-phase chromatography is recommended to resolve inositol phosphate isomers .

- Validation : Cross-validate results with enzymatic assays (e.g., phytase digestion for phosphate specificity) to confirm structural identity .

Q. How can researchers synthesize and purify 1D-<i>myo</i>-inositol 2-phosphate for in vitro studies?

- Synthesis : Chemoenzymatic approaches using recombinant inositol kinases (e.g., IP6K isoforms) ensure stereospecific phosphorylation. For chemical synthesis, protect free hydroxyl groups with trityl derivatives before selective phosphorylation at the C2 position .

- Purification : Utilize centrifugal filtration (3 kDa cutoff) to remove enzymes, followed by freeze-drying and dissolution in deuterated solvents (e.g., D2O) for NMR analysis .

Q. What are the critical storage conditions for maintaining 1D-<i>myo</i>-inositol 2-phosphate stability?

- Storage : Store lyophilized samples at −80°C under inert gas (argon) to prevent oxidation. For dissolved forms, maintain pH 6–8 in aqueous buffers at 4°C to avoid hydrolysis .

Advanced Research Questions

Q. How do conflicting data arise in studies of 1D-<i>myo</i>-inositol 2-phosphate’s role in signaling pathways, and how can these contradictions be resolved?

- Data Conflict Sources :

- Isomer Misidentification : Commercial antibodies often cross-react with structurally similar inositol phosphates (e.g., Ins(1,4,5)P3 vs. Ins(2,4,5)P3).

- Method Sensitivity : NMR detects bulk pools but misses subcellular localization, whereas fluorescent probes (e.g., GFP-tagged PH domains) lack isomer specificity .

Q. What experimental designs are optimal for elucidating the enzyme kinetics of 1D-<i>myo</i>-inositol 2-phosphate kinases or phosphatases?

- Kinetic Assays : Use real-time <sup>31</sup>P NMR to monitor phosphate transfer or radiometric assays with γ-<sup>32</sup>P-ATP. For phosphatases, measure phosphate release via malachite green assays .

- Substrate Specificity : Test against inositol phosphate libraries (e.g., InsP1–6) to rule off-target activity. Mutagenesis studies (e.g., D308A in IP6K2) can identify catalytic residues .

Q. How does 1D-<i>myo</i>-inositol 2-phosphate interact with metal ions in biological systems, and what are the implications for experimental design?

- Metal Binding : Inositol phosphates chelate divalent cations (Mg<sup>2+</sup>, Ca<sup>2+</sup>), altering solubility and enzymatic activity. Use EDTA-free buffers for binding studies and inductively coupled plasma MS (ICP-MS) to quantify metal interactions .

Data Contradiction and Resolution

Key Research Gaps and Future Directions

- Structural Dynamics : Molecular dynamics simulations of 1D-<i>myo</i>-inositol 2-phosphate with lipid bilayers or proteins (e.g., PH domains) are lacking due to limited high-resolution structural data.

- In Vivo Tracking : Develop genetically encoded biosensors (e.g., FRET-based) for real-time monitoring in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.